Anti-HCV Potency: Unmasked 6-Chloropurine-2'-deoxyriboside vs. 5'-O-Benzoyl Derivative
In a cell-based HCV replicon assay, the unmasked parent compound 6-chloropurine-2'-deoxyriboside exhibited an EC50 of 47.2 μM. In contrast, its 5'-O-benzoyl masked derivative demonstrated a 7.7-fold improvement in potency with an EC50 of 6.1 μM [1]. This data directly defines the baseline activity of the target compound and establishes that 5'-O-modification is a critical determinant of anti-HCV efficacy, not the nucleoside core alone.
| Evidence Dimension | Anti-HCV activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 47.2 μM (6-Chloropurine-2'-deoxyriboside, unmasked) |
| Comparator Or Baseline | 5'-O-Benzoyl-6-chloropurine-2'-deoxyriboside (EC50 = 6.1 μM) |
| Quantified Difference | 7.7-fold improvement for masked derivative |
| Conditions | Cell-based HCV replicon assay |
Why This Matters
This identifies the unmasked compound as the essential starting material for developing more potent anti-HCV prodrugs and defines its intrinsic potency, preventing mis-selection of inactive analogs for direct antiviral testing.
- [1] Ikejiri, M., Ohshima, T., Kato, K., Toyama, M., Murata, T., Shimotohno, K., & Maruyama, T. (2007). 5'-O-Masked 2'-deoxyadenosine analogues as lead compounds for hepatitis C virus (HCV) therapeutic agents. Bioorganic & Medicinal Chemistry, 15(22), 6882–6892. View Source
